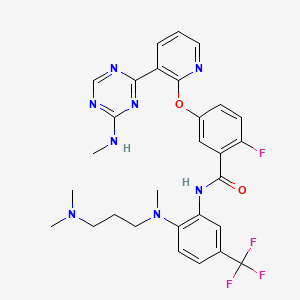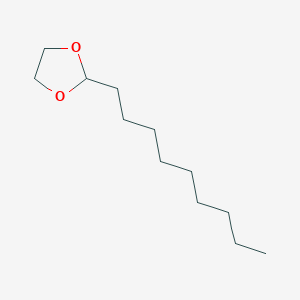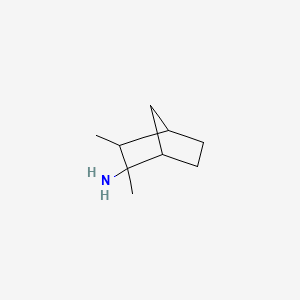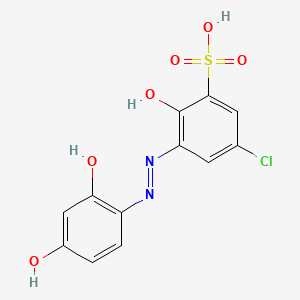
Lumogallion
Vue d'ensemble
Description
Lumogallion is a fluorescent probe used for detecting aluminum . It binds to aluminum, forming a complex that displays excitation/emission maxima of 500/590 nm, respectively . It is also a highly sensitive fluorescent reagent for the detection of gallium and other metals .
Synthesis Analysis
Lumogallion-based derivatives were copolymerized with various methacrylate monomers via a simple one-step free radical polymerization to produce a “self-plasticized” copolymer . The mechanical properties of the copolymer were suitable for the fabrication of plasticizer-free optical membranes .Molecular Structure Analysis
In terms of its chemical structure, lumogallion consists of a naphthalene ring fused with a benzene ring, and an azine group (-N=N-) attached to the naphthalene ring . This arrangement gives lumogallion its unique properties, including its ability to selectively bind with certain metal ions .Chemical Reactions Analysis
Lumogallion has been used in various fields, including environmental analysis, biomedical research, and industrial processes . It has been employed in studies investigating aluminum toxicity, aluminum contamination in water sources, and the assessment of aluminum content in biological samples .Physical And Chemical Properties Analysis
Lumogallion has a molecular weight of 344.73 . It is a solid at room temperature and should be stored at 4°C .Applications De Recherche Scientifique
Detection of Aluminum in Biological Tissues
Lumogallion: is utilized for the detection of aluminum in biological tissues. It forms a 1:1 stoichiometric complex with soluble aluminum, allowing for the precise identification and quantification of aluminum accumulation in cells . This application is particularly relevant in studies investigating the role of aluminum in diseases such as Alzheimer’s, where abnormal aluminum accumulation is of interest.
Chromosome Stability Research
In the field of genotoxicity , Lumogallion has been adapted to stain cultured cells to study the effects of aluminum on chromosome structure and number . This is crucial for understanding how exposure to aluminum may lead to chromosome instability (CIN), a hallmark of cancer, and potentially contribute to carcinogenesis.
Immunology and Vaccine Research
Lumogallion labeling is used to trace aluminum-based adjuvants (ABAs) in vaccines. It helps in studying the interactions between ABAs and immune cells, as well as their effects on mitochondrial activity upon endocytosis . This research is vital for ensuring the safety and efficacy of vaccines that contain aluminum adjuvants.
Plant Physiology
In plant research, Lumogallion is used to study aluminum accumulation at the nuclei of cells in the root tip . Understanding how aluminum affects plant growth and development can inform agricultural practices, especially in areas with high aluminum soil content.
Mécanisme D'action
Target of Action
Lumogallion is a highly sensitive fluorescent reagent primarily used for the detection of aluminium , gallium, and other metals . It is particularly useful in biological systems where aluminium is known to be biologically reactive .
Mode of Action
Lumogallion interacts with its targets by forming a complex with the metal ions. For instance, it forms a 1:1 stoichiometric complex with soluble aluminium ions . This interaction results in a change in the fluorescence properties of Lumogallion, allowing for the detection of aluminium .
Biochemical Pathways
It is known that aluminium, one of lumogallion’s primary targets, can participate in myriad biochemical processes and exert toxicity in vivo . Lumogallion’s ability to detect aluminium allows for the study of these processes.
Pharmacokinetics
It is known that the cellular uptake and transport of aluminium, a primary target of lumogallion, are dictated by physicochemical properties including the molecular weight, size, and charge of the aluminium species .
Result of Action
The primary result of Lumogallion’s action is the detection of aluminium in various biological systems. For instance, it has been used to detect aluminium levels in brain tissue of Alzheimer’s patients , and in cells exposed to aluminium-based adjuvants . The presence of aluminium can affect various cellular processes, including cell division and elongation .
Action Environment
The action of Lumogallion can be influenced by various environmental factors. For example, the presence of other metal ions could potentially interfere with Lumogallion’s ability to selectively bind to aluminium . Additionally, the pH and ionic strength of the solution can affect the binding affinity of Lumogallion to aluminium .
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O6S/c13-6-3-9(12(18)11(4-6)22(19,20)21)15-14-8-2-1-7(16)5-10(8)17/h1-5,16-18H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKYOGBGHUUFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319092 | |
| Record name | Lumogallion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lumogallion | |
CAS RN |
4386-25-8 | |
| Record name | Lumogallion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4386-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumogallion | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lumogallion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)


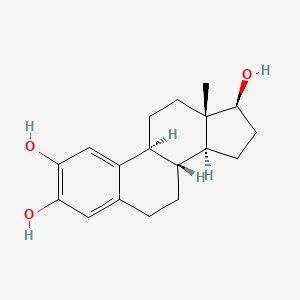



![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)
